molecular formula C13H9BrN4O2 B4015087 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide

5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide

Cat. No. B4015087
M. Wt: 333.14 g/mol
InChI Key: PSXDUBOLYKVLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In a study, 5-bromo-1-decylindolin-2-one was synthesized without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds similar to “5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide”, have been found to possess antiviral activity. They have been reported as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory properties. This suggests that “5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” could potentially be used in the treatment of inflammatory conditions .

Anticancer Activity

The compound could potentially have anticancer properties. Indole derivatives have been found to exhibit anticancer activity, indicating that this compound could potentially be used in cancer treatment .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity. This suggests that “5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” could potentially be used in the treatment of HIV .

Antioxidant Activity

The compound could potentially have antioxidant properties. Indole derivatives have been found to exhibit antioxidant activity, indicating that this compound could potentially be used to combat oxidative stress .

Antimicrobial Activity

Indole derivatives have also been reported to possess antimicrobial properties. This suggests that “5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide” could potentially be used in the treatment of microbial infections .

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name

5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O2/c14-8-3-7(5-15-6-8)12(19)16-9-1-2-10-11(4-9)18-13(20)17-10/h1-6H,(H,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDUBOLYKVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CN=C3)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.